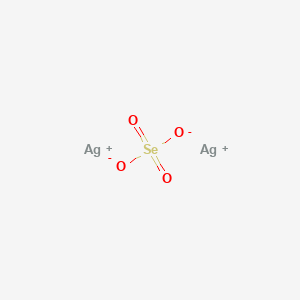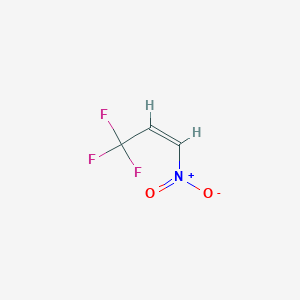
Silver selenate
Vue d'ensemble
Description
Silver selenate is an inorganic compound with the chemical formula Ag₂SeO₄. It is a silver salt of selenic acid and is known for its unique properties and applications in various fields. The compound is typically found in crystalline form and is characterized by its high solubility in water and its ability to act as an oxidizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver selenate can be synthesized through a precipitation reaction involving silver nitrate and sodium selenate. The reaction is typically carried out in an aqueous solution, where silver nitrate reacts with sodium selenate to form this compound and sodium nitrate as a byproduct: [ \text{AgNO}_3 + \text{Na}_2\text{SeO}_4 \rightarrow \text{Ag}_2\text{SeO}_4 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced during the recovery of selenium from copper anode slimes. The process involves oxidative roasting, where selenium is vaporized and reacts with silver to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Silver selenate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to silver selenide or elemental silver under specific conditions.
Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reactions typically involve oxidizing agents such as oxygen or sulfur dioxide at elevated temperatures.
Reduction: Reducing agents like hydrogen or carbon monoxide can be used to reduce this compound.
Substitution: Reactions with halides or other anions in aqueous solutions can lead to substitution.
Major Products Formed:
Oxidation: Silver selenite or silver oxide.
Reduction: Silver selenide or elemental silver.
Substitution: Various silver salts depending on the substituting anion.
Applications De Recherche Scientifique
Silver selenate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of selenium.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in antimicrobial coatings and wound dressings.
Industry: Utilized in the production of photovoltaic cells and other electronic devices due to its semiconducting properties
Mécanisme D'action
The mechanism of action of silver selenate involves its ability to act as an oxidizing agent. In biological systems, it can disrupt cellular processes by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making this compound an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
Sodium selenate (Na₂SeO₄): Similar in structure but contains sodium instead of silver.
Selenium dioxide (SeO₂): An oxidizing agent with different chemical properties.
Silver selenite (Ag₂SeO₃): Similar to silver selenate but with a different oxidation state of selenium.
Uniqueness: this compound is unique due to its combination of silver and selenate ions, which impart distinct chemical and physical properties. Its high solubility in water and strong oxidizing ability make it particularly useful in various applications, from analytical chemistry to industrial processes .
Propriétés
IUPAC Name |
disilver;selenate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAKFMRZYUGMGU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Ag+].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2SeO4, Ag2O4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | silver selenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-07-8 | |
| Record name | Silver selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SILVER SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAM8710WDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3059499.png)


![3-[(3,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3059502.png)


![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B3059508.png)

